REACTION_SMILES
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[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH3:22][OH:23].[nH:1]1[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][c:8]([CH:10]=[CH:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[c:9]12>>[nH:1]1[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][c:8]([CH2:10][CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[c:9]12
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Name
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Type
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product
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Smiles
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CCOC(=O)CCc1cccc2cc[nH]c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |